3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide
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Overview
Description
3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide is a complex organic compound characterized by multiple deuterium atoms and azolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide involves multiple steps, including the introduction of deuterium atoms and the formation of azolidine rings. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the azolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a model compound for studying deuterium effects in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme interactions.
Medicine: Explored for its therapeutic potential due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s deuterium atoms and azolidine rings play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanamidine hydrochloride
- 1,2,4-triazole-containing scaffolds
Uniqueness
3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide is unique due to its multiple deuterium atoms and azolidine rings, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H42N4O4S2 |
---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide |
InChI |
InChI=1S/C22H42N4O4S2/c1-19(2)13-15(21(5,6)25(19)29)17(27)23-9-11-31-32-12-10-24-18(28)16-14-20(3,4)26(30)22(16,7)8/h15-16,29-30H,9-14H2,1-8H3,(H,23,27)(H,24,28)/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,13D2,14D2,15D,16D,25+1,26+1 |
InChI Key |
RGFRNIXTJVTCKD-LHKBWEKZSA-N |
Isomeric SMILES |
[2H]C1(C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])C(=O)NCCSSCCNC(=O)C2(C(C([15N](C2(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)NCCSSCCNC(=O)C2CC(N(C2(C)C)O)(C)C)C |
Origin of Product |
United States |
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